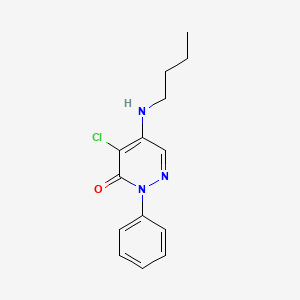
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one, also known as Bucetin, is a chemical compound that has been widely studied for its potential applications in the field of medicine. It belongs to the pyridazine family of compounds and has been found to possess a variety of interesting biochemical and physiological effects. In
科学的研究の応用
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been studied for its potential applications in a variety of fields, including cancer research, neurology, and cardiovascular disease. In cancer research, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the growth of certain tumor cells and to induce apoptosis in cancer cells. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess neuroprotective properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and may have potential applications in the treatment of atherosclerosis.
作用機序
The exact mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the activity of certain enzymes involved in cell proliferation and to induce apoptosis through the activation of caspases. In neurology, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to protect neurons against oxidative stress and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to inhibit the expression of certain inflammatory cytokines and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
Biochemical and Physiological Effects:
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been found to possess a variety of interesting biochemical and physiological effects. In vitro studies have shown that 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can inhibit the growth of certain tumor cells and induce apoptosis in cancer cells. 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has also been found to possess neuroprotective properties and to modulate the activity of certain neurotransmitter receptors. In cardiovascular disease, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has been shown to possess anti-inflammatory properties and to reduce the activity of certain enzymes involved in the development of atherosclerosis.
実験室実験の利点と制限
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one. One area of interest is the development of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one-based drugs for the treatment of cancer, neurodegenerative diseases, and cardiovascular disease. Another area of interest is the investigation of the mechanism of action of 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one and the identification of its molecular targets. Additionally, further studies are needed to determine the optimal dosage and delivery methods for 5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one in order to minimize potential toxicity.
合成法
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one can be synthesized using a variety of methods, including the reaction of 4-chloro-2-phenylpyridazine-3(2H)-one with butylamine. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. Other methods of synthesis have also been reported, including the use of microwave irradiation and ultrasound-assisted synthesis.
特性
IUPAC Name |
5-(butylamino)-4-chloro-2-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-2-3-9-16-12-10-17-18(14(19)13(12)15)11-7-5-4-6-8-11/h4-8,10,16H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAHTXBEAMDKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C(=O)N(N=C1)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24803286 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(Butylamino)-4-chloro-2-phenylpyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2995141.png)
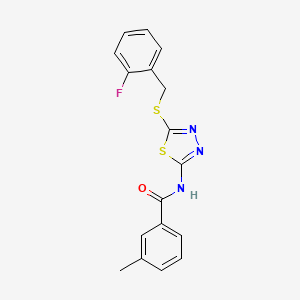
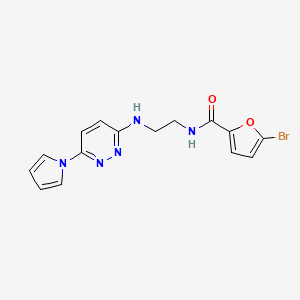

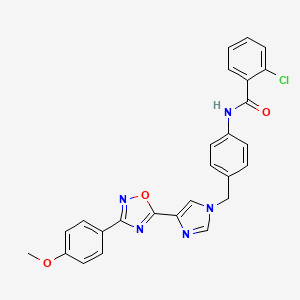
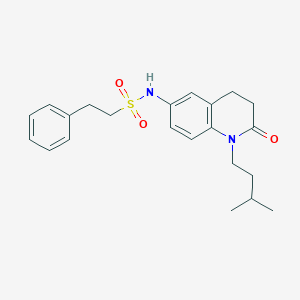

![(5-Chlorothiophen-2-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2995150.png)
![2-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2995152.png)
![3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-7-amine](/img/structure/B2995155.png)
![4-[1-(2-Chloropropanoyl)azetidin-3-yl]oxybenzonitrile](/img/structure/B2995156.png)
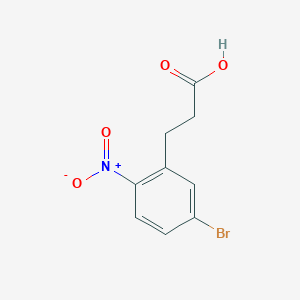
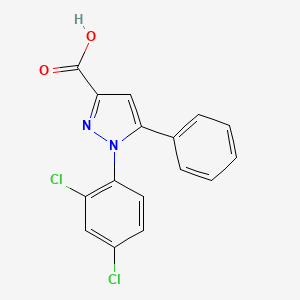
![N-(2-(6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2995163.png)